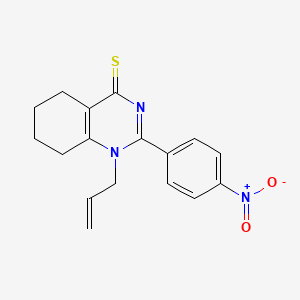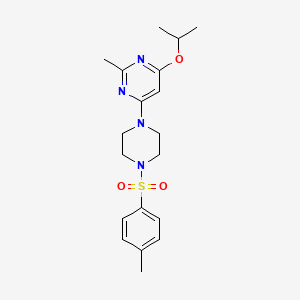
4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is a synthetic organic compound that features a unique combination of a triazole ring and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine typically involves a multi-step process:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, 5-ethyl-1H-1,2,3-triazole is formed by reacting ethyl azide with an appropriate alkyne under copper(I) catalysis.
-
Formation of the Oxadiazole Ring: : The oxadiazole ring is often synthesized through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a nitrile or carboxylic acid derivative. This step typically requires the use of dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄).
-
Coupling of the Rings: : The final step involves coupling the triazole and oxadiazole rings. This can be achieved through nucleophilic substitution reactions, where the amine group on the oxadiazole reacts with a suitable leaving group on the triazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can serve as a probe or ligand in studies involving enzyme inhibition, receptor binding, and other biochemical interactions. Its heterocyclic rings are often key to its biological activity.
Medicine
Medically, compounds containing triazole and oxadiazole rings have shown potential as antimicrobial, antifungal, and anticancer agents. Research into this compound may reveal similar therapeutic applications.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the field of agrochemicals.
作用機序
The mechanism of action of 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can engage in hydrogen bonding and π-π interactions, while the oxadiazole ring can participate in electron transfer processes.
類似化合物との比較
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine: Lacks the ethyl group, which may affect its reactivity and biological activity.
4-(5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties.
4-(5-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine: The phenyl group introduces aromaticity, which can significantly change its reactivity and interactions.
Uniqueness
The presence of the ethyl group in 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine may enhance its lipophilicity, potentially improving its ability to cross biological membranes and increasing its efficacy in certain applications. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of reactivity and biological activity.
特性
IUPAC Name |
4-(5-ethyltriazol-1-yl)-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O/c1-2-4-3-8-11-12(4)6-5(7)9-13-10-6/h3H,2H2,1H3,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPVJVQCAPTESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=NN1C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B2869000.png)


![2-Chloro-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2869005.png)
![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869006.png)
![2-[5-(Pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2869008.png)
![5,6-Diamino-2-(chloromethyl)-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2869010.png)
![2-chloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2869011.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2869013.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2869014.png)
![2-(3-(Diethylamino)propyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869021.png)
![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B2869022.png)

